Enhanced Aqueous Solubility vs. Unsubstituted Acenaphthenediol
The introduction of a phenyl group at the 3-position increases aqueous solubility compared to the parent unsubstituted acenaphthene-1,2-diol. This enhanced solubility can facilitate biological assays and formulation development .
| Evidence Dimension | Aqueous solubility (estimated) |
|---|---|
| Target Compound Data | 340 mg/L (calculated value) [1] |
| Comparator Or Baseline | 1,2-dihydroacenaphthylene-1,2-diol (unsubstituted): 216.6 mg/L |
| Quantified Difference | ~57% higher solubility |
| Conditions | Estimated water solubility at 25°C; target compound data calculated; comparator data from WSKOW v1.41 estimate |
Why This Matters
Higher aqueous solubility can improve the compound's handling in biological assays and increase its potential bioavailability, making it a more favorable candidate for in vitro and in vivo studies.
- [1] (±)-cis-3-Phenylacenaphthene-1,2-diol | ChemSrc (Solubility Data) View Source
